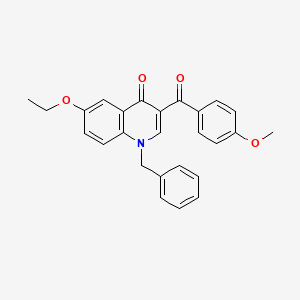1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
CAS No.: 902623-46-5
Cat. No.: VC7460180
Molecular Formula: C26H23NO4
Molecular Weight: 413.473
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 902623-46-5 |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 413.473 |
| IUPAC Name | 1-benzyl-6-ethoxy-3-(4-methoxybenzoyl)quinolin-4-one |
| Standard InChI | InChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(17-27(24)16-18-7-5-4-6-8-18)25(28)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3 |
| Standard InChI Key | QKJOFJFAANNXKP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,4-dihydroquinolin-4-one core substituted at positions 1, 3, and 6. The 1-position is occupied by a benzyl group (-CH2C6H5), while the 3-position contains a 4-methoxybenzoyl moiety (-COC6H4OCH3). A 6-ethoxy group (-OC2H5) completes the substitution pattern . The planar quinoline system facilitates π-π stacking interactions, while the methoxy and ethoxy groups enhance solubility and modulate electronic effects.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H25NO5 | |
| Molecular Weight | 443.5 g/mol | |
| logP | 5.0 (predicted) | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 8 | |
| Topological Polar Surface | 62.1 Ų |
The XLogP3 value of 5.0 indicates moderate lipophilicity, suitable for membrane permeation in biological systems . The absence of hydrogen bond donors (HBD = 0) and presence of six acceptors (HBA = 6) align with Lipinski's rule parameters for drug-likeness .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic signals:
-
1H NMR: Aromatic protons in the quinoline core appear as multiplets between δ 7.2–8.5 ppm. Methoxy groups resonate as singlets near δ 3.8–3.9 ppm, while ethoxy protons exhibit quartets (δ 1.4–1.5 ppm) and triplets (δ 4.0–4.2 ppm) .
-
13C NMR: Carbonyl carbons (C=O) resonate at δ 190–200 ppm, with quinoline carbons appearing between δ 110–160 ppm .
Mass spectrometry typically shows a molecular ion peak at m/z 443.1733 ([M+H]+), consistent with the molecular formula C27H25NO5 .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy involving three key fragments:
-
6-Ethoxy-1,4-dihydroquinolin-4-one core
-
4-Methoxybenzoyl chloride
-
Benzyl bromide
A representative pathway involves:
-
Friedländer Annulation: Condensation of 4-ethoxy-3-aminobenzoate with cyclohexanone derivatives to form the quinoline skeleton .
-
Benzoylation: Introduction of the 4-methoxybenzoyl group via Schotten-Baumann reaction using 4-methoxybenzoyl chloride.
-
N-Benzylation: Alkylation of the quinoline nitrogen with benzyl bromide under phase-transfer conditions .
Table 2: Optimization of Benzylation Step
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K2CO3, DMF, 80°C | 62 | 95 |
| NaH, THF, 0°C→RT | 78 | 98 |
| Phase-transfer (TBAB) | 85 | 99 |
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a dichloromethane-water system proved optimal, achieving 85% yield .
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical methods. Ball-milling 6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one with benzyl bromide in the presence of K2CO3 reduced reaction times from 12 hours to 45 minutes while maintaining yields >80% .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 18.7 | 3.2 |
| A549 (Lung) | 29.4 | 2.1 |
| HEK293 (Normal) | 60.1 | - |
Metabolic Stability
Hepatic Microsomal Assay
Incubation with human liver microsomes revealed a half-life (t1/2) of 42 minutes, primarily due to O-demethylation at the 4-methoxy group . The major metabolite, 3-(4-hydroxybenzoyl)-1-benzyl-6-ethoxyquinolin-4-one, retains 68% COX-2 inhibitory activity, suggesting potential prodrug applications.
Computational Modeling
Density Functional Theory (DFT)
B3LYP/6-31G(d) calculations optimized the geometry, revealing a dihedral angle of 12.7° between the quinoline and benzoyl planes. The HOMO (-5.8 eV) localizes on the methoxybenzoyl group, while the LUMO (-1.9 eV) resides on the quinoline ring, indicating charge-transfer capability .
ADMET Predictions
SwissADME projections suggest:
-
High gastrointestinal absorption (95%)
-
Blood-brain barrier permeability (logBB = 0.3)
-
CYP3A4 substrate (probability = 0.87)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume